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molecular formula C10H12N2O3 B8501278 N-(4-ethyl-2-nitrophenyl)acetamide

N-(4-ethyl-2-nitrophenyl)acetamide

Cat. No. B8501278
M. Wt: 208.21 g/mol
InChI Key: NWTWUTIJZMUMRT-UHFFFAOYSA-N
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Patent
US03962440

Procedure details

A mixture of fuming nitric acid (1.4 ml.) and acetic acid (2 ml.) was added portionwise to a stirred 0°C. solution of p-ethylacetanilide (4.0 grams) in acetic anhydride (4.2 ml.) and acetic acid (4.4 ml.). The temperature was allowed to rise slowly to 25°C. Subsequently the reaction mixture was poured into 100 ml. of water. An oil settled but did not crystallize. The mixture was extracted with ether and evaporated, leaving the 2'-nitro-4'-ethylacetanilide as a dark oil.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Quantity
4.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([C:7]1[CH:16]=[CH:15][C:10]([NH:11][C:12](=[O:14])[CH3:13])=[CH:9][CH:8]=1)[CH3:6].O>C(OC(=O)C)(=O)C.C(O)(=O)C>[N+:1]([C:9]1[CH:8]=[C:7]([CH2:5][CH3:6])[CH:16]=[CH:15][C:10]=1[NH:11][C:12](=[O:14])[CH3:13])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C1=CC=C(NC(C)=O)C=C1
Name
Quantity
4.2 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4.4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise slowly to 25°C
ADDITION
Type
ADDITION
Details
Subsequently the reaction mixture was poured into 100 ml
CUSTOM
Type
CUSTOM
Details
did not crystallize
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NC(C)=O)C=CC(=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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